1,1-Dichloroethane (2,2,2-D3)
Overview
Description
1,1-Dichloroethane (2,2,2-D3) is a chlorinated hydrocarbon. It is a colorless oily liquid with a chloroform-like odor . It is not easily soluble in water, but miscible with most organic solvents .
Synthesis Analysis
Large volumes of 1,1-dichloroethane are manufactured, with annual production exceeding 1 million pounds in the United States . It is mainly used as a feedstock in chemical synthesis, chiefly of 1,1,1-trichloroethane .Molecular Structure Analysis
The molecular formula of 1,1-Dichloroethane (2,2,2-D3) is C2HD3Cl2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,1-Dichloroethane is used in the manufacturing of high-vacuum resistant rubber and for extraction of temperature-sensitive substances . Thermal cracking at 400–500 °C and 10 MPa yields vinyl chloride .Physical And Chemical Properties Analysis
1,1-Dichloroethane (2,2,2-D3) has a molar mass of 98.96 g/mol . It appears as a colorless, oily liquid with a chloroform-like odor . It has a density of 1.2 g/cm3 , a melting point of -97 °C, and a boiling point of 57.2 °C . It is not easily soluble in water, but miscible with most organic solvents .Scientific Research Applications
Environmental Analysis
1,1-Dichloroethane (2,2,2-D3): is utilized in environmental analysis to trace pollution sources and pathways. Its isotopic labeling allows researchers to track the movement and degradation of chlorinated hydrocarbons in the environment .
Synthetic Intermediates
In the field of synthetic chemistry, 2,2,2-D3 serves as an intermediate for the synthesis of more complex molecules. Its reactivity with various organic and inorganic compounds facilitates the production of pharmaceuticals and agrochemicals .
Solvent Applications
Due to its solvating properties, 2,2,2-D3 is used as a solvent in the manufacturing of polystyrene and SBR latex. It effectively dissolves resins, glues, and other substances without reacting with them .
NMR Spectroscopy
2,2,2-D3: is valuable in nuclear magnetic resonance (NMR) spectroscopy as a deuterated solvent. Its non-reactive nature and the presence of deuterium make it ideal for analyzing the structure of organic compounds .
Safety and Hazard Testing
The compound’s properties are studied for safety and hazard assessment. Understanding its flammability, toxicity, and environmental impact is crucial for handling and storage regulations .
Thermochemical Research
Researchers use 2,2,2-D3 to study thermochemical properties such as heat capacities, heats of fusion and vaporization, and vapor pressure. These studies are essential for industrial processes involving the compound .
Safety And Hazards
properties
IUPAC Name |
2,2-dichloro-1,1,1-trideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYULBFZEHDVBN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloroethane (2,2,2-D3) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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